molecular formula C9H11NO3 B8528975 1-(3-Methyl-4-nitrophenyl)-ethanol

1-(3-Methyl-4-nitrophenyl)-ethanol

Cat. No.: B8528975
M. Wt: 181.19 g/mol
InChI Key: KVCZQNLHBTXZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-4-nitrophenyl)-ethanol (CAS: 873458-29-8) is a nitroaromatic alcohol with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Structurally, it features a nitrophenyl group substituted with a methyl group at the 3-position and an ethanol moiety at the para position relative to the nitro group. This compound is primarily used in research settings as an intermediate in organic synthesis, though specific applications remain understudied .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(3-methyl-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7,11H,1-2H3

InChI Key

KVCZQNLHBTXZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethanol

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Key Differences: Lacks the methyl group at the 3-position of the benzene ring. Exhibits lower molecular weight and reduced steric hindrance compared to 1-(3-Methyl-4-nitrophenyl)-ethanol. The absence of the methyl group may enhance solubility in polar solvents but reduce thermal stability .

Ethanone, 1-(3-nitrophenyl)- (CAS: 121-89-1)

  • Molecular Formula: C₈H₇NO₃
  • Molecular Weight : 165.15 g/mol
  • Key Differences: Contains a ketone group instead of an alcohol. Higher polarity due to the ketone functional group, influencing reactivity in nucleophilic additions or reductions. Used as a precursor for synthesizing alcohols like 1-(3-Nitrophenyl)ethanol via reduction reactions .

1-(4-Methyl-3-nitrophenyl)ethanone (CAS: 5333-27-7)

  • Molecular Formula: C₉H₉NO₃
  • Molecular Weight : 179.17 g/mol
  • Key Differences :
    • Positional isomerism: Methyl and nitro groups are at the 4- and 3-positions, respectively.
    • The ketone group at the para position may alter electronic effects (e.g., resonance stabilization) compared to the alcohol derivative .

1-(2-Chloro-5-nitrophenyl)-1-phenyl-2-(4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl)ethanol

  • Molecular Formula : C₂₄H₁₈ClF₃N₄O₃
  • Molecular Weight : 526.87 g/mol
  • The chlorine substituent introduces additional electronegativity, affecting solubility and reactivity .

Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate

  • Molecular Formula : C₁₅H₂₀N₂O₄
  • Molecular Weight : 292.33 g/mol
  • The ethyl ester may improve lipophilicity compared to the alcohol derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Potential Applications
This compound C₉H₁₁NO₃ 181.19 Alcohol, nitro 3-methyl, 4-nitro Organic synthesis intermediate
1-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 Alcohol, nitro 3-nitro Solvent, redox studies
Ethanone, 1-(3-nitrophenyl)- C₈H₇NO₃ 165.15 Ketone, nitro 3-nitro Precursor for alcohols
1-(4-Methyl-3-nitrophenyl)ethanone C₉H₉NO₃ 179.17 Ketone, nitro 4-methyl, 3-nitro Electronic materials research
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate C₁₅H₂₀N₂O₄ 292.33 Ester, nitro, piperidine 3-methyl-4-nitro, piperidine ring Pharmaceutical intermediates

Research Findings and Trends

  • Ethanol is frequently used as a solvent in reactions involving nitroaromatic compounds, as seen in the synthesis of triazole derivatives .
  • Toxicity and Safety: Nitroaromatic compounds, including this compound, often lack comprehensive toxicological data. For example, 1-(2-Amino-6-nitrophenyl)ethanone has unstudied hazards despite structural similarities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.